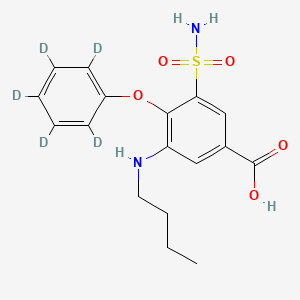
2-Hydroxy Desipramine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Desipramine-d3 is a labeled metabolite of Desipramine . It has a molecular formula of C18H19D3N2O and a molecular weight of 285.40 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Desipramine-d3 consists of a dibenzazepine-derivative tricyclic ring system with an alkyl amine substituent on the central ring . The IUPAC name for this compound is 11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-ol .科学的研究の応用
Pharmacologic Activity in Elderly Patients : 2-Hydroxy Desipramine (2-OH-DMI) has been identified to have pharmacologic activity and is not just a byproduct causing side effects. It was observed that the ratio of 2-OH-DMI to desipramine at steady state is higher in elderly patients compared to younger patients, suggesting age-related variations in metabolism and pharmacokinetics (Kitanaka et al., 1982).
Concentration in Plasma and Cerebrospinal Fluid : Active hydroxy metabolites of desipramine, including 2-OH-DMI, have been quantified in plasma and cerebrospinal fluid of patients, revealing significant variations in concentration and indicating the importance of these metabolites in therapeutic and side effect profiles of desipramine (Potter et al., 1982).
Effects on Electrocardiogram in Different Age Groups : The developmental effects of desipramine treatment on the electrocardiogram (ECG) were studied, with a focus on serum concentrations of desipramine and its major active metabolite 2-OH-DMI. It was found that associations of these concentrations with ECG conduction intervals are modest and not likely to be clinically significant across different age groups (Wilens et al., 1993).
Metabolic Profile in Mice Models : A study using desipramine as a model drug found that CYP2D6-humanized mice and wild-type control mice exhibit different desipramine metabolic profiles, with 2-hydroxydesipramine being one of the metabolites identified. This suggests that mouse enzymes significantly contribute to desipramine metabolism, providing insights into the use of animal models in drug metabolism studies (Shen & Yu, 2009).
Relationship with Clinical Outcomes in Depression : The relationship of 2-OH-DMI concentrations in plasma to clinical outcomes and side effects in depressed patients treated with desipramine was evaluated. It was found that 2-OH-DMI concentrations do not correlate with response to treatment, nor do they relate to subjective side effects or major adverse reactions (Nelson et al., 1983).
Influence on Serotonin Receptors : Desipramine has been shown to influence serotonin receptors, particularly 5-hydroxytryptamine1A receptors, when administered chronically. This interaction may be relevant to the antidepressant effects of desipramine and involves its metabolites, including 2-hydroxydesipramine (Lund et al., 1992).
作用機序
Safety and Hazards
While specific safety and hazard information for 2-Hydroxy Desipramine-d3 is not available, Desipramine, from which it is metabolized, can cause various side effects such as sedation, dry mouth, constipation, urinary retention, blurred vision, and cognitive or memory impairments . It is also considered particularly toxic in cases of overdose .
将来の方向性
Future studies designed to assess the therapeutic effect of Desipramine should account for the presence of its pharmacologically active metabolite, 2-Hydroxy Desipramine . Additionally, the influence of the CYP2D6 genotype on the anti-nociceptive effects of Desipramine suggests that metabolizer status should be accounted for when future studies with tricyclic antidepressants are undertaken .
特性
IUPAC Name |
11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBOLMRGMDGLD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


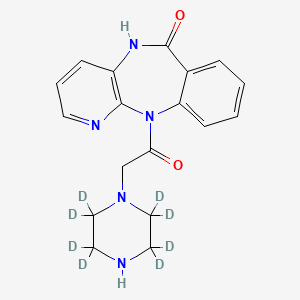
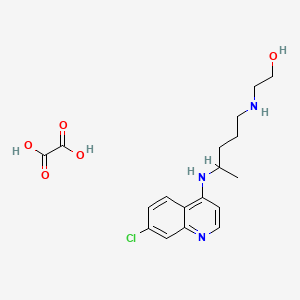
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
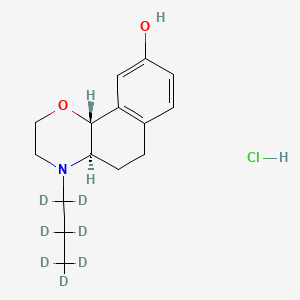


![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)
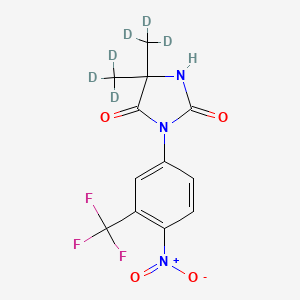
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
